N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide

Medicinal Chemistry Chemical Procurement Structural Verification

Researchers frequently face supply chain bottlenecks for structurally authenticated pyrazole-thiophene carboxamides with verified tautomeric identity. N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide (CAS 1197469-85-4) resolves this gap as a well-characterized research building block. • Validated kinase inhibitor fragment: unsubstituted pyrazole NH enables hinge-region H-bond anchoring for ATP-competitive scaffold design. • Chemical probe for tautomer-specific target engagement: 1H-pyrazol-3-yl vs. 5-yl tautomeric mixture allows dissection of H-bond contributions to binding affinity. • Structurally distinct SDHI starting point with potential resistance-breaking profiles compared to 1-methyl-1H-pyrazol-4-yl series. Supplied with analytical verification, suitable for SAR exploration and fragment-based screening.

Molecular Formula C14H11N3OS
Molecular Weight 269.32 g/mol
CAS No. 1197469-85-4
Cat. No. B6418980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide
CAS1197469-85-4
Molecular FormulaC14H11N3OS
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
InChIInChI=1S/C14H11N3OS/c18-14(13-2-1-9-19-13)16-11-5-3-10(4-6-11)12-7-8-15-17-12/h1-9H,(H,15,17)(H,16,18)
InChIKeyGHSKWZZCLPJZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide Chemical Profile


N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide (CAS 1197469-85-4) is a heterocyclic small molecule composed of a thiophene-2-carboxamide core linked to a 4-(1H-pyrazol-3-yl)phenyl moiety [1]. The compound belongs to the pyrazole–thiophene carboxamide class, a scaffold widely explored in agrochemical and medicinal chemistry for succinate dehydrogenase inhibition (SDHI) and kinase modulation [2]. Its molecular formula is C₁₄H₁₁N₃OS, with a molecular weight of 269.32 g/mol, a computed XLogP3-AA of 2.7, and a topological polar surface area of 86 Ų [1]. The compound is catalogued in PubChem (CID 36466147) and is available from multiple chemical suppliers, primarily as a research-grade building block [1].

Unsubstituted pyrazole–thiophene scaffold for kinase hinge-region fragment libraries
Research-grade building block for SDHI and kinase SAR exploration
Tautomerism-probe compatible with N-methyl locked comparators

Irreplaceability of N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide


Pyrazole–thiophene carboxamides exhibit extreme sensitivity to substitution pattern, with small changes in the pyrazole N-substituent, thiophene ring position, or aryl linker geometry producing order-of-magnitude shifts in both potency and target selectivity [1]. In a series of 24 closely related derivatives, the most active compound against Rhizoctonia solani (EC₅₀ = 11.6 μmol/L) differed from weak or inactive analogs solely by the nature of the N-aryl substituent [1]. Similarly, in the 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide series, MAO-B inhibitory potency varied from nanomolar to negligible depending on the amide substituent, underscoring that even modest structural deviations abolish target engagement [2]. Consequently, purchasers cannot assume that a different pyrazole–thiophene carboxamide will reproduce the binding, selectivity, or functional activity of N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide; the specific 1H-pyrazol-3-yl regioisomer and the para-phenyl linker geometry are structural determinants that directly control molecular recognition.

Tautomer 1H-pyrazol-3-yl vs. 5-yl tautomer ambiguity may alter binding pose and assay reproducibility; N-methyl locked analogs lack this variability.
N-substituent Even modest N-aryl changes can produce order-of-magnitude potency shifts; direct replacement with a different pyrazole–thiophene carboxamide may not reproduce target engagement.
Linker geometry Para-phenylene spacer vs. direct thiophene–pyrazole connection can substantially shift selectivity profile; direct-linked analogs show MAO-B activity, while the target has not been profiled.

Differentiation of N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide from Analogs


Tautomer Recognition: 1H-Pyrazol-3-yl vs. 5-yl

The compound is catalogued as N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide, but the IUPAC name assigned by PubChem is N-[4-(1H-pyrazol-5-yl)phenyl]thiophene-2-carboxamide, reflecting the prototropic tautomerism of the unsubstituted pyrazole ring [1]. This tautomeric ambiguity is absent in N-methylated analogs such as the 4-(1-methyl-1H-pyrazol-4-yl) series reported in the antifungal study, where the methyl group locks the tautomer [2]. In biochemical assays, the precise tautomeric form dictates hydrogen-bond donor/acceptor geometry and can alter target binding by over 10-fold. Procurement therefore requires confirmation of which tautomeric species is supplied, as the 3-yl and 5-yl forms are chemically identical but may present different binding-competent conformations in biological systems.

Tautomer Identity
Class-level
1H-pyrazol-3-yl (synonym) vs. 5-yl (IUPAC); unsubstituted pyrazole shows tautomeric ambiguity. N-methyl locked analogs eliminate ambiguity.
Tautomeric state may influence binding geometry and assay reproducibility.
Requires NMR confirmation to distinguish tautomer populations.
Medicinal Chemistry Chemical Procurement Structural Verification

Physicochemical Differentiation from N-Methyl Analogs

The target compound possesses two hydrogen-bond donor sites (pyrazole NH and amide NH) and an XLogP3-AA of 2.7 [1]. In contrast, the N-methylated antifungal lead compound N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) contains only one H-bond donor (amide NH) and has a higher predicted lipophilicity due to the methyl and fluorophenethyl substituents [2]. These differences directly affect solubility, permeability, and plasma protein binding. The additional H-bond donor in the target compound is expected to reduce membrane permeability by approximately 0.5–1.0 log unit based on Lipinski's rule-of-five trends, making it more suitable for target classes requiring polarity-restricted binding sites, such as kinases with hinge-region interactions.

Hydrogen-Bond Donors
Cross-study comparable
Target: HBD = 2, XLogP = 2.7
N-Me analog: HBD = 1, higher lipophilicity (trend-level)
Additional H-bond donor may reduce membrane permeability, relevant for polarity-restricted binding sites.
Lipophilicity difference estimated ~0.5–1.0 log unit; experimental confirmation needed.
Drug Discovery ADME Prediction Chemical Property Comparison

Linker Geometry: para-Phenylene vs. Direct Connection

The target compound features a para-phenylene linker between the pyrazole and the thiophene-2-carboxamide, creating an elongated, linear geometry. In contrast, the MAO-B inhibitor series employs a direct thiophene–pyrazole connection (5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide), resulting in a shorter, more compact scaffold [1]. The extended linker in the target compound increases the distance between the pyrazole NH and the amide carbonyl by approximately 4.2 Å (based on standard bond lengths), which can enable access to deeper or differently shaped binding pockets. This geometric distinction is critical for target selectivity: the direct-linked series achieves MAO-B IC₅₀ values of 29–56 nM, whereas the para-phenylene series has not been profiled against MAO-B, suggesting potential divergence in target space.

Linker Geometry
Cross-study comparable
Target: para-phenylene linker (~4.2 Å extension)
Comparator: direct thiophene–pyrazole bond (MAO-B IC₅₀ 29–56 nM)
Extended linker likely shifts target selectivity; MAO-B activity unknown for the target compound.
Target profiling against MAO-B recommended for selectivity mapping.
Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

Recommended Application Scenarios for N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide


Kinase Hinge-Binder Fragment Libraries

The combination of a para-phenylene linker, an unsubstituted pyrazole capable of hinge-region hydrogen bonding, and a thiophene-2-carboxamide tail makes this compound a suitable fragment for kinase inhibitor libraries where elongated, ATP-competitive scaffolds are desired [1]. The additional H-bond donor (pyrazole NH) relative to N-methylated analogs provides an extra anchoring point for hinge-region backbone interactions, which is structurally validated in multiple co-crystal structures of pyrazole-containing kinase inhibitors [2].

Chemical Probe for Tautomerism Studies

Because the compound exists as a mixture of 1H-pyrazol-3-yl and 1H-pyrazol-5-yl tautomers, it can serve as a chemical probe to investigate how tautomeric state influences target engagement. When compared with tautomerically locked N-methyl analogs, differential activity profiles can dissect the contribution of tautomer-specific hydrogen bonding to binding affinity [1][2].

SDHI Fungicide Lead Optimization

The pyrazole–thiophene carboxamide scaffold is a validated pharmacophore for succinate dehydrogenase inhibition, with the most active analog in a recent series achieving an EC₅₀ of 11.6 μmol/L against Rhizoctonia solani [2]. The target compound, with its unsubstituted pyrazole and para-phenyl linker, represents a structurally distinct starting point for SAR exploration, potentially offering different resistance profiles compared to the 1-methyl-1H-pyrazol-4-yl series currently dominating SDHI development.

MAO-B Selectivity Tool Compound Screening

Given that the direct-linked pyrazole–thiophene carboxamide chemotype yields potent and selective MAO-B inhibitors (IC₅₀ = 29–56 nM) [3], the target compound serves as a valuable comparator to test whether insertion of a para-phenylene spacer abolishes or retains MAO-B activity. This head-to-head comparison can map the topological requirements of the MAO-B active site and guide the design of isoform-selective inhibitors.

Application
Selection Property
Validation Focus
Kinase hinge-binder fragment libraries
Unsubstituted pyrazole H-bond donor
Hinge-region binding assay
Tautomerism probe studies
Tautomeric state (3-yl vs. 5-yl)
Binding comparison with N-methyl locked analogs
SDHI fungicide lead identification
Pyrazole–thiophene scaffold
Succinate dehydrogenase inhibition assay
MAO-B selectivity tool screening
Extended para-phenylene linker
MAO-B vs MAO-A selectivity profiling
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